molecular formula C25H16ClF2N3O5S B605416 1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide CAS No. 1642112-31-9

1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide

Cat. No. B605416
M. Wt: 543.92
InChI Key: HXQNEKJQBGXFAG-UHFFFAOYSA-N
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Description

AMG8379 is a potent and selective antagonist of the voltage-gated sodium channel NaV1.7.

Scientific Research Applications

Synthesis and Characterization

  • A compound structurally similar to 1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide was synthesized and characterized using IR, 1H-NMR, 13C-NMR, and mass spectral data. This process involved the reaction of specific quinazolinone with chlorosulfonic acid and subsequent amidation (Hayun et al., 2012).

Pharmacological Activities

  • Quinazoline derivatives, closely related to the compound , have been explored for their diuretic, antihypertensive, and anti-diabetic potential in rats. These compounds were compared with standard drugs, and one specific derivative exhibited potent activity in the series (Rahman et al., 2014).

Herbicidal Activities

  • Triazolinone derivatives, which share a structural resemblance, were designed as protox inhibitors and exhibited significant herbicidal activities. One particular compound demonstrated promising herbicidal activity, comparable to commercial products, and could be developed for use in rice fields (Luo et al., 2008).

Antimicrobial Applications

  • Fluoroquinolone-based thiazolidinones, structurally similar to the query compound, were synthesized and showed antifungal and antibacterial activities. These compounds were established through elemental analysis, IR, and NMR data (Patel & Patel, 2010).

Anticancer Potential

  • Certain sulfonamide derivatives were synthesized and evaluated for their anticancer activity against breast and colon cancer cell lines, with one compound showing notable potency compared to the reference drug, 5-fluorouracil (Ghorab et al., 2015).

Broad-Spectrum Antibacterial Properties

  • A novel 2-sulfonylquinolone derivative was synthesized, serving as a key intermediate for a broad-spectrum antibacterial agent effective against resistant organisms like MRSA (Hashimoto et al., 2007).

properties

IUPAC Name

1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClF2N3O5S/c1-35-23-12-19(15-8-16(26)11-17(27)9-15)20(28)13-22(23)31-21-4-3-18(10-14(21)2-5-25(31)32)37(33,34)30-24-6-7-36-29-24/h2-13H,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQNEKJQBGXFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC(=CC(=C2)Cl)F)F)N3C4=C(C=CC3=O)C=C(C=C4)S(=O)(=O)NC5=NOC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClF2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide

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